molecular formula C12H11NO2S B2939550 Methyl 2-methyl-5-phenylthiazole-4-carboxylate CAS No. 133415-15-3

Methyl 2-methyl-5-phenylthiazole-4-carboxylate

Cat. No.: B2939550
CAS No.: 133415-15-3
M. Wt: 233.29
InChI Key: PWSNIVMZHJOKSE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-phenylthiazole-4-carboxylate (CAS: 133415-15-3) is a thiazole derivative with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol . Its structure features a thiazole core substituted with a methyl group at position 2, a phenyl ring at position 5, and a methyl ester at position 4 (Figure 1). Key physical properties include a melting point of 265–266°C, a predicted boiling point of 380.7°C, and a density of 1.217 g/cm³ . The compound’s stability and aromaticity arise from its conjugated thiazole ring and hydrophobic phenyl substituent, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-10(12(14)15-2)11(16-8)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNIVMZHJOKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-phenylthiazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylthiazole-4-carboxylic acid with phenylmagnesium bromide, followed by esterification with methanol . The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as tetrabutylammonium iodide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-methyl-5-phenylthiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Thiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Substituents (Positions) Ester Group Key Functional Groups Molecular Weight (g/mol)
Methyl 2-methyl-5-phenylthiazole-4-carboxylate 2-Me, 5-Ph, 4-COOMe Methyl Phenyl, Methyl ester 233.29
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-Me, 2-(4-CF₃-Ph), 5-COOEt Ethyl Trifluoromethyl, Ethyl ester 317.31
Methyl 2-amino-5-phenylthiazole-4-carboxylate 2-NH₂, 5-Ph, 4-COOMe Methyl Amino, Phenyl 234.26
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Me, 2-(4-OH-Ph), 5-COOEt Ethyl Hydroxyl, Ethyl ester 305.35
Methyl 4-methylthiazole-5-carboxylate 4-Me, 5-COOMe Methyl None (simpler structure) 157.18

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate enhances polarity and may reduce metabolic stability compared to the phenyl group in the target compound .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
This compound 265–266 380.7 1.217 Low (hydrophobic)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate N/A N/A N/A Moderate (CF₃ polarity)
Methyl 2-amino-5-phenylthiazole-4-carboxylate N/A N/A N/A High (NH₂ hydrophilic)
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate N/A N/A N/A Moderate (OH polarity)

Key Observations :

  • The target compound’s high melting point (265–266°C ) suggests strong crystal lattice interactions, likely due to π-π stacking of the phenyl group and dipole interactions from the ester .
  • Analogs with polar groups (e.g., -NH₂, -OH) are predicted to have higher solubility in aqueous media compared to the hydrophobic target compound .

Analytical Characterization

  • Spectroscopy :
    • 1H NMR : Aromatic protons (δ 7.2–7.8 ppm for phenyl) and ester methyl (δ 3.8–4.0 ppm) are characteristic .

    • FTIR : Ester C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) are common .
  • Chromatography: HPLC retention times vary with substituent polarity; e.g., hydroxyl or amino groups reduce retention compared to hydrophobic analogs .

Biological Activity

Methyl 2-methyl-5-phenylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The specific substitution pattern on the thiazole ring imparts unique chemical and biological properties, making it a versatile scaffold for drug development. Its molecular formula is C11H11N1O2SC_{11}H_{11}N_{1}O_{2}S, with a molecular weight of approximately 225.27 g/mol.

This compound interacts with specific molecular targets and pathways. The thiazole ring can modulate the activity of enzymes and receptors, leading to the activation or inhibition of biochemical pathways. Notably, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition disrupts the formation of the peptidoglycan layer in bacteria, resulting in cell lysis and death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Some notable findings include:

  • Staphylococcus epidermidis
  • Pseudomonas aeruginosa
  • Candida glabrata
  • Candida albicans

In vitro studies have demonstrated that this compound possesses minimum inhibitory concentrations (MICs) in the sub-micromolar range against these pathogens, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The compound has also shown promising anticancer properties. In studies involving various cancer cell lines, including K562 (human leukemia), it exhibited cytotoxic effects with IC50 values ranging from 0.09 to 0.49 μM . Derivatives of this compound have been synthesized and tested against colorectal cancer models, demonstrating significant cytotoxicity.

Case Study: Antitumor Activity in Colorectal Cancer

In a study focusing on colorectal cancer, derivatives of this compound were evaluated for their antitumor effects. Molecular modeling studies indicated strong interactions with beta-catenin, a critical protein involved in cancer progression. These derivatives showed significant cytotoxicity against colorectal cancer cell lines, underscoring their therapeutic potential .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC Values
AntimicrobialStaphylococcus epidermidisSub-micromolar
Pseudomonas aeruginosaSub-micromolar
Candida glabrataSub-micromolar
Candida albicansSub-micromolar
AnticancerK562 (human leukemia)0.09 - 0.49 μM
Colorectal cancer cell linesSignificant cytotoxicity

Pharmacokinetics and Safety Profile

The pharmacokinetic properties suggest good absorption and distribution within biological systems; however, the safety profile remains under investigation. Preliminary studies indicate that lower dosages exhibit significant antimicrobial and cytotoxic activities without severe adverse effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methyl-5-phenylthiazole-4-carboxylate?

A multi-step approach is typically employed:

  • Step 1 : Condensation of a phenyl-substituted thioamide with methyl acetoacetate to form the thiazole core.
  • Step 2 : Esterification or carboxylation at the 4-position using reagents like SOCl₂/MeOH (as in Scheme 1 of ).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include temperature control (60–110°C) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Data collection : Use a single-crystal diffractometer (Mo/Kα radiation).
  • Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
  • Refinement : SHELXL for least-squares refinement against data, with anisotropic displacement parameters for non-H atoms .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess bond angles/geometry .

Q. What analytical techniques confirm the purity and identity of this compound?

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (95% purity threshold) .
  • LC-MS : Electrospray ionization (ESI) to confirm molecular weight ([M+H]⁺ peak) .
  • NMR : ¹H/¹³C spectra in DMSO-d₆ or CDCl₃ to verify substituent integration and coupling patterns (e.g., thiazole C-H at δ 7.5–8.5 ppm) .

Q. What safety protocols are critical during experimental handling?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

  • Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) .
  • Software tools : Mercury (CCDC) for visualizing and quantifying intermolecular contacts using Hirshfeld surfaces . Example: A study on analogous thiazoles revealed C=O···H-N interactions stabilizing layered packing .

Q. What strategies resolve discrepancies between computational and experimental NMR data?

  • DFT optimization : Re-optimize gas-phase geometries (B3LYP/6-311+G(d,p)) to account for solvent effects (PCM model) .
  • Advanced NMR : Use HSQC/HMBC to assign ambiguous signals, particularly for aromatic protons in crowded regions .

Q. How can reaction conditions be optimized to suppress by-products during synthesis?

  • Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd from 2–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) to maximize yield .
  • In-situ monitoring : ReactIR or LC-MS to track intermediate formation and adjust reagent stoichiometry .

Q. How do substituent variations on the thiazole ring affect electronic properties?

  • Hammett analysis : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and measure rate constants for reactions like hydrolysis .
  • XRD comparisons : Analyze bond lengths (e.g., C-S in thiazole) to correlate substituent effects with resonance stabilization .

Q. What challenges arise in polymorph screening, and how are they addressed?

  • Crystallization screens : Use solvent/antisolvent combinations (e.g., ethanol/water) to nucleate different forms.
  • SC-XRD/PXRD : Identify polymorphs via unit cell metrics; thermal analysis (DSC/TGA) to assess stability .

Q. How can enantiomeric resolution be achieved for chiral derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phase .
  • Circular Dichroism (CD) : Compare experimental spectra with TD-DFT simulations to assign absolute configuration .

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